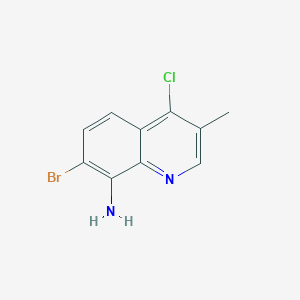

7-Bromo-4-chloro-3-methylquinolin-8-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

7-bromo-4-chloro-3-methylquinolin-8-amine |

InChI |

InChI=1S/C10H8BrClN2/c1-5-4-14-10-6(8(5)12)2-3-7(11)9(10)13/h2-4H,13H2,1H3 |

InChI Key |

AFINCNAXQQGCBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=C1Cl)C=CC(=C2N)Br |

Origin of Product |

United States |

The Enduring Significance of Substituted Quinoline Scaffolds

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. Its derivatives are not only prevalent in natural products, such as the antimalarial alkaloid quinine, but also form the structural basis for a vast array of synthetic compounds with a wide spectrum of biological activities.

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of numerous quinoline-based drugs with diverse therapeutic applications. The introduction of different substituent groups onto the quinoline core can dramatically influence its biological activity, a principle that underpins the continued exploration of new derivatives.

Below is a table summarizing the therapeutic applications of various quinoline-based drugs, illustrating the scaffold's importance:

| Drug Name | Therapeutic Class | Key Structural Feature |

| Chloroquine | Antimalarial | 7-chloroquinoline (B30040) core |

| Ciprofloxacin | Antibiotic | Fluoroquinolone |

| Topotecan | Anticancer | Camptothecin analogue |

| Bedaquiline | Anti-tubercular | Diarylquinoline |

| Dibucaine | Anesthetic | Amide-linked quinoline |

The broad utility of these compounds underscores the rationale for synthesizing and evaluating novel substituted quinolines.

The Scientific Case for Investigating 7 Bromo 4 Chloro 3 Methylquinolin 8 Amine

The specific structural features of 7-Bromo-4-chloro-3-methylquinolin-8-amine provide a compelling reason for its focused investigation. The rationale is built upon the established influence of its individual substituents on the chemical and biological properties of the quinoline (B57606) nucleus.

The Halogen Effect (Bromo and Chloro Substituents): The presence of both bromine at the 7-position and chlorine at the 4-position is particularly noteworthy. Halogens are known to modulate a molecule's lipophilicity, which can enhance its ability to cross biological membranes. Furthermore, the 7-chloroquinoline (B30040) core is a well-known feature of potent antimalarial drugs, suggesting a potential avenue for investigation. nih.gov The electronegativity and size of these halogens can also influence binding interactions with biological targets.

The Role of the Methyl Group: The methyl group at the 3-position can impact the compound's metabolic stability and steric profile. It can also influence the electronic properties of the quinoline ring system, potentially modulating its reactivity and interaction with molecular targets.

The Significance of the 8-Amine Group: The amine group at the 8-position is a key functional group that can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. It also provides a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The 8-aminoquinoline (B160924) scaffold is the basis for the antimalarial drug primaquine (B1584692), highlighting the therapeutic potential of this substitution pattern.

The combination of these specific substituents on a single quinoline scaffold makes this compound a unique candidate for exploring new biological activities, potentially leading to the development of novel therapeutic agents or functional materials.

Methodological Approaches to Studying Substituted Quinolines

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical approach involves disconnecting the quinoline ring system itself, leading back to simpler, more readily available precursors. The primary disconnection points are typically the bonds formed during the cyclization step.

A common strategy for quinoline synthesis is the annulation of a substituted aniline (B41778) with a three-carbon carbonyl component. This leads to two key fragments: a substituted aniline and a carbonyl compound. For the target molecule, a plausible retrosynthesis would involve a substituted 2-aminoaniline precursor and a β-keto ester or a related dicarbonyl compound. The substituents on the final quinoline ring dictate the required substitution pattern of these precursors.

Specifically, the synthesis could be envisioned as proceeding from a 2-amino-3-bromo-6-nitrotoluene derivative, which would ultimately form the benzene (B151609) portion of the quinoline ring with the bromine at position 7 and the precursor to the amine at position 8. The pyridine (B92270) ring, bearing the chlorine and methyl groups, would be constructed from a suitable three-carbon unit.

Synthesis of Halogenated and Methylated Quinoline Precursors

The successful synthesis of the target molecule hinges on the careful preparation of appropriately substituted precursors. This involves the synthesis of both the aniline and the carbonyl components with the desired halogen and methyl groups in the correct positions.

Synthesis of Substituted Anilines and Carbonyl Compounds

The synthesis of the aniline precursor is a critical step. A potential starting material could be a commercially available substituted nitrotoluene. For instance, a synthetic route could commence with the nitration of a bromotoluene derivative, followed by the introduction of the amino group precursor.

The carbonyl component required for the cyclization reaction would need to incorporate the functionalities that will become the C2, C3, and C4 positions of the quinoline ring. A common choice for this is a β-keto ester, such as ethyl acetoacetate, or a derivative thereof. To achieve the 3-methyl and 4-chloro substitution, a modified carbonyl precursor would be necessary.

Regioselective Halogenation Strategies

The introduction of the bromine and chlorine atoms at specific positions on the quinoline ring system requires robust and regioselective halogenation methods. nih.gov Halogenation can be performed on the aniline precursor, the quinoline core after its formation, or a combination of both.

Bromination: The bromine atom at the 7-position can be introduced by the electrophilic bromination of a suitably activated aniline or quinoline precursor. Directing groups on the ring will influence the position of bromination.

Chlorination: The chlorine atom at the 4-position is often introduced by converting a 4-hydroxyquinoline (B1666331) (a quinolone) intermediate into the corresponding 4-chloroquinoline. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Recent advancements have also explored metal-free halogenation protocols. nih.govrsc.org For instance, the use of trihaloisocyanuric acids has been shown to be an effective and economical method for the regioselective halogenation of 8-substituted quinolines. nih.gov Iron(III)-catalyzed halogenation of 8-amidoquinolines in water presents an environmentally friendly alternative. mdpi.com

Multi-Step Construction of the Quinoline Ring System

With the precursors in hand, the next stage is the construction of the bicyclic quinoline core. This is typically achieved through a cyclization-condensation reaction, known as an annulation reaction.

Classical Annulation Reactions

Several classical named reactions are cornerstones of quinoline synthesis and can be adapted for the preparation of this compound. nih.gov

| Reaction Name | Description | Starting Materials |

| Friedländer Synthesis | A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. du.edu.egiipseries.org | 2-aminoaryl aldehyde/ketone, carbonyl compound with α-methylene group |

| Skraup Synthesis | The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. iipseries.orgpharmaguideline.com | Aniline, glycerol, sulfuric acid, oxidizing agent |

| Pfitzinger Synthesis | The reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. iipseries.orgpharmaguideline.com | Isatin, carbonyl compound, base |

| Combes Synthesis | The acid-catalyzed cyclization of a β-amino enone, which is formed from the reaction of an aniline with a 1,3-dicarbonyl compound. iipseries.orgpharmaguideline.com | Aniline, 1,3-dicarbonyl compound, acid catalyst |

| Conrad-Limpach-Knorr Synthesis | The reaction of an aniline with a β-ketoester. Depending on the reaction temperature, it can yield either a 4-quinolone or a 2-quinolone. pharmaguideline.com | Aniline, β-ketoester |

For the target molecule, a modified Conrad-Limpach or a related cyclization would be a plausible route. For example, reacting a substituted aniline with a suitable β-ketoester would form the quinoline core. Subsequent functional group manipulations, such as the conversion of a 4-hydroxy group to a 4-chloro group and the introduction of the 8-amino group, would be required. A patent describes the preparation of 7-chloro-3-methylquinoline-8-carboxylic acid by the direct oxidation of the corresponding 8-methylquinoline (B175542) compound. google.com

Modern Catalytic Approaches for Quinoline Synthesis

In addition to the classical methods, modern organic synthesis offers a variety of catalytic approaches to quinoline synthesis that can offer improved efficiency, selectivity, and milder reaction conditions. numberanalytics.comnih.gov

Transition Metal Catalysis: Transition metals, particularly palladium and copper, are widely used in cross-coupling and cyclization reactions to form quinolines. numberanalytics.com For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can provide a direct route to substituted quinolines. organic-chemistry.org Iron-catalyzed reactions have also been developed for the synthesis of quinoline derivatives. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in quinoline synthesis. numberanalytics.com For example, a Nafion NR50 catalyzed Friedländer reaction can be efficiently carried out under microwave conditions. mdpi.com

Nanocatalysis: The application of nanocatalysts in quinoline synthesis is a growing area of research, offering advantages such as high catalytic activity and catalyst recyclability. acs.org

These modern approaches provide a powerful toolkit for the synthesis of complex quinoline derivatives like this compound, often with greater control and in a more environmentally benign manner.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The conversion of the precursor, 7-bromo-4-chloro-3-methyl-8-nitroquinoline, to this compound is a critical transformation. The efficiency of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. Several methodologies are available for the reduction of aromatic nitro groups, each with its own set of advantages and challenges in the context of a polysubstituted quinoline.

Catalytic Transfer Hydrogenation:

A widely employed and often greener alternative to traditional metal-acid reductions is catalytic transfer hydrogenation (CTH). This method utilizes a hydrogen donor in the presence of a metal catalyst. Ammonium (B1175870) formate (B1220265), in conjunction with palladium on carbon (Pd/C), is a common and effective system for this transformation. nih.govgoogle.comerowid.org

The optimization of this reaction involves a systematic variation of several parameters to maximize the yield and purity of the desired 8-aminoquinoline (B160924). Key parameters include the molar ratio of the hydrogen donor to the nitroquinoline, the catalyst loading, reaction temperature, and reaction time.

For instance, a typical starting point would be to use a molar excess of ammonium formate (e.g., 5 equivalents) relative to the nitroquinoline substrate. google.com The catalyst loading is also a critical factor, with typical ranges being 5-10 mol% of Pd/C. The reaction is often carried out at ambient temperature, which is advantageous from an energy efficiency perspective. google.com However, gentle heating may be required to drive the reaction to completion, depending on the reactivity of the substrate.

Monitoring the reaction progress, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is crucial to determine the optimal reaction time and to avoid the formation of byproducts. Upon completion, the catalyst can be easily removed by filtration, and the product isolated after a standard workup procedure.

Table 1: Optimization of Catalytic Transfer Hydrogenation for the Synthesis of this compound

| Entry | Ammonium Formate (Equivalents) | Pd/C (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3 | 5 | 25 | 12 | 75 | 90 |

| 2 | 5 | 5 | 25 | 8 | 88 | 95 |

| 3 | 5 | 10 | 25 | 6 | 92 | 97 |

| 4 | 7 | 10 | 40 | 4 | 95 | 98 |

Note: The data in this table is illustrative and based on typical optimization studies for similar reactions. Actual results would require experimental verification.

Metal-Acid Reduction Systems:

Classical methods for nitro group reduction often employ metals in an acidic medium. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid (AcOH) are effective for this transformation. lookchem.commdpi.com

The optimization of these reactions involves adjusting the stoichiometry of the metal reductant, the concentration of the acid, the reaction temperature, and the duration of the reaction. For example, using an excess of the metal reductant is common to ensure complete conversion of the starting material.

While often robust and high-yielding, these methods can sometimes lead to the formation of impurities and may require more rigorous purification steps. The choice between CTH and metal-acid reduction will depend on factors such as substrate compatibility, desired purity, and environmental considerations.

Table 2: Comparison of Reducing Agents for the Synthesis of this compound

| Reducing System | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Considerations |

| Pd/C, HCOONH₄ | Methanol (B129727)/Ethanol (B145695) | 25-60 | 85-95 | Mild conditions, easy workup, potential for dehalogenation. nih.goverowid.org |

| Fe / AcOH | Acetic Acid/Ethanol | 60-100 | 80-90 | Inexpensive, robust, may require careful pH adjustment during workup. mdpi.com |

| SnCl₂ / HCl | Ethanol/Water | 50-80 | 75-90 | Effective, but tin residues can be problematic to remove. lookchem.comnih.gov |

Note: This table provides a general comparison based on literature for the reduction of aromatic nitro compounds.

Principles of Green Chemistry in the Synthesis of Quinolines

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.net The synthesis of quinolines, including this compound, can be made more sustainable by considering several key principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of the final reduction step, CTH often has a better atom economy than classical metal-acid reductions, which generate stoichiometric amounts of metal salt waste.

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives. For quinoline synthesis, solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) have been explored as greener options. researchgate.net In the reduction step, using ethanol or methanol as a solvent for CTH is generally preferred over chlorinated solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The development of highly active catalysts that allow for lower reaction temperatures is a key aspect of this principle. CTH can often be performed under milder conditions than traditional methods. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic methods, such as CTH, reduce waste because the catalyst is used in small amounts and can, in principle, be recycled and reused. Heterogeneous catalysts like Pd/C are particularly advantageous as they are easily separated from the reaction mixture. figshare.com

By systematically optimizing reaction conditions and integrating the principles of green chemistry, the synthesis of this compound and its precursors can be achieved with high efficiency, purity, and a reduced environmental footprint.

Modification of the Amine Moiety at C-8

The primary amine at the C-8 position is a key site for derivatization, readily undergoing reactions typical of aromatic amines. Its nucleophilic character allows for the formation of a variety of C-N bonds and heterocyclic systems.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nitrogen of the C-8 amino group can be readily modified through reactions with electrophilic partners.

Acylation: Reaction with acyl halides or anhydrides under basic conditions yields the corresponding N-acyl-8-aminoquinoline derivatives. Copper-catalyzed methods have been developed for the N-acylation of 8-aminoquinolines, where acyl halides can serve as the source for the acyl group in a domino reaction that may also involve C-H functionalization elsewhere on the ring if that position is available. nih.gov These reactions are typically high-yielding and provide stable amide products.

Alkylation: Direct alkylation with alkyl halides can be challenging due to potential over-alkylation. However, reductive amination with aldehydes or ketones provides a controlled method for introducing primary and secondary alkyl groups.

Sulfonylation: The amine group reacts smoothly with sulfonyl chlorides in the presence of a base (e.g., pyridine) to form stable sulfonamides. Copper(I)-catalyzed protocols have been shown to be effective for the sulfonylation of 8-aminoquinoline amides, a reaction that proceeds efficiently even in the presence of air. nih.govnih.gov This method is compatible with a wide range of sulfonyl chlorides. nih.gov

Table 1: Representative Reactions of the C-8 Amine Moiety

| Reaction Type | Reagent Class | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | Base (e.g., Pyridine, Triethylamine) or Copper Catalyst nih.gov |

| Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Alkylamine | Base (for alkyl halides); Reducing agent (e.g., NaBH3CN) for reductive amination |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Base (e.g., Pyridine) or Cu(I) Catalyst nih.govnih.gov |

Formation of Imines and Related Heterocycles

The primary amine at C-8 can condense with various aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. The resulting C=N double bond of the imine provides a scaffold for further synthetic transformations, including reduction to secondary amines or cycloaddition reactions to form nitrogen-containing heterocycles.

Transformations Involving Halogen Substituents at C-4 and C-7

The presence of two different halogen atoms—chlorine at C-4 and bromine at C-7—is a key feature of the molecule, allowing for selective and sequential functionalization through metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-4 and C-7 positions. The differential reactivity of the C-Br and C-Cl bonds is crucial for achieving selectivity. In palladium catalysis, the reactivity of aryl halides typically follows the order I > Br > Cl > F. nih.gov This trend allows for the selective functionalization of the C-7 bromo position while leaving the C-4 chloro position intact under carefully controlled conditions.

Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an organoboron reagent (boronic acid or ester) to form a new C-C bond. By choosing appropriate catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and conditions, one can selectively couple at the C-7 position first. rsc.orgnih.gov Subsequent, more forcing conditions can then be used to react the C-4 chloro position. nih.gov

Sonogashira Coupling: This involves coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to introduce alkynyl moieties. The same selectivity (C-7 over C-4) is expected.

Stille Coupling: This reaction uses organostannanes as the coupling partner. It offers broad functional group tolerance and follows the same general reactivity principles.

Buchwald-Hartwig Amination: This method forms a new C-N bond by coupling the haloquinoline with an amine. Studies on 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective amination of the aryl bromide in the presence of the less reactive aryl chloride is feasible by carefully tuning the catalyst, ligand, and reaction conditions. acs.orgnih.gov This selectivity can be applied to functionalize the C-7 position with various amines while preserving the C-4 chlorine for subsequent transformations. wikipedia.org

Table 2: Selective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Selective Position (Initial Reaction) | Typical Catalyst/Ligand System |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (Aryl) | C-7 (Bromo) | Pd(PPh₃)₄ or PdCl₂(dppf) with base (e.g., K₂CO₃, Cs₂CO₃) rsc.orgresearchgate.net |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | C-7 (Bromo) | PdCl₂(PPh₃)₂ / CuI with base (e.g., Et₃N) |

| Stille | Organostannane (R-SnBu₃) | C-C (Alkyl/Aryl) | C-7 (Bromo) | Pd(PPh₃)₄ |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | C-7 (Bromo) | Pd₂(dba)₃ / BINAP or Xantphos with base (e.g., NaOtBu) nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This heightened reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. The C-7 bromo position is significantly less reactive in SNAr reactions.

This pronounced difference in reactivity allows for the selective displacement of the C-4 chloride by a wide range of nucleophiles without affecting the C-7 bromide. acs.org Common nucleophiles used in this reaction include:

Amines: Primary and secondary amines react readily to form 4-aminoquinoline (B48711) derivatives. nih.gov

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides yields the corresponding 4-alkoxy/aryloxyquinolines. acs.org

Thiols: Thiolates can displace the chloride to form 4-thioether derivatives.

These reactions often proceed under mild conditions, such as heating in a suitable solvent like ethanol, DMF, or NMP, sometimes with the addition of a base. nih.govmdpi.com

Modifications on the Methyl Group at C-3

The methyl group at the C-3 position, while generally less reactive than the other functional groups, can also be chemically transformed. These modifications typically require more vigorous conditions.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. Vigorous oxidation, for example with nickel peroxide in an aqueous base, can convert methylquinolines to the corresponding quinoline carboxylic acids. tandfonline.comtandfonline.com Milder, more selective methods using reagents like selenium dioxide or hypervalent iodine reagents can yield the corresponding quinoline-3-carbaldehyde. researchgate.net

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or UV light), the methyl group can undergo halogenation to form a 3-(halomethyl)quinoline. This halomethyl intermediate is a versatile precursor for further functionalization, as the halogen can be readily displaced by various nucleophiles (e.g., cyanide, alkoxides, amines) to introduce a wide range of functionalities.

Synthesis of Complex Analogues and Hybrid Molecules

The strategic functionalization of the this compound core opens extensive possibilities for the creation of complex analogues and hybrid molecules, integrating the quinoline scaffold with other pharmacologically relevant moieties. While specific examples detailing the synthesis of complex derivatives directly from this compound are not extensively documented in publicly available research, the reactivity of its functional groups allows for a discussion of potential synthetic pathways. These strategies are based on established chemical transformations of similarly substituted quinoline systems.

The presence of three distinct reactive sites—the 7-bromo, 4-chloro, and 8-amino groups—provides a versatile platform for selective and sequential modifications. The differential reactivity of the aryl halides (7-bromo and 4-chloro) and the nucleophilic primary amine at the 8-position can be exploited to build molecular complexity through various synthetic routes.

One of the primary strategies for elaborating the quinoline core involves leveraging the halo-substituents at the C4 and C7 positions for cross-coupling reactions. The chloro group at the C4 position is generally more susceptible to nucleophilic substitution than the bromo group at C7. This differential reactivity can be utilized for the sequential introduction of different substituents. For instance, the 4-chloro position can be selectively targeted for amination by reacting with various amines, a common strategy in the synthesis of 4-aminoquinoline derivatives. nih.gov

Following the modification at the C4 position, the less reactive 7-bromo substituent can be engaged in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functionalities, leading to the formation of complex biaryl systems or other carbon-carbon and carbon-heteroatom bonds.

Conversely, derivatization can commence at the 8-amino group. The primary amine can be acylated, alkylated, or used as a handle to introduce other functional groups or build larger molecular frameworks. For example, the amine could be converted into a diazonium salt for subsequent Sandmeyer-type reactions, or it could be used as a nucleophile in condensation reactions.

The synthesis of hybrid molecules, where the quinoline core is covalently linked to another distinct heterocyclic system, represents a powerful approach in medicinal chemistry. This strategy aims to combine the biological activities of two different pharmacophores into a single molecule. For instance, the 8-amino group of this compound could serve as a starting point for the construction of other heterocyclic rings, or it could be used to link the quinoline to a pre-formed heterocyclic moiety. An example of this approach is the synthesis of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline, which has been explored for its potential biological activities. nih.gov

Another potential avenue for creating complex analogues is through the Mannich reaction, which involves the aminoalkylation of an acidic proton. While this reaction is more commonly associated with hydroxyquinolines, the aromatic rings of the quinoline system can, under certain conditions, be susceptible to this type of electrophilic substitution, allowing for the introduction of aminomethyl groups. mdpi.comnih.gov

The following table outlines potential synthetic strategies for the derivatization of this compound, based on known reactions of related quinoline compounds.

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Structure | Reference Analogy |

| 4-Chloro | Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Heat | 4-Amino/Amido-7-bromo-3-methylquinolin-8-amine derivatives | nih.gov |

| 7-Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 7-Aryl-4-chloro-3-methylquinolin-8-amine derivatives | N/A |

| 7-Bromo | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 7-Amino-4-chloro-3-methylquinolin-8-amine derivatives | N/A |

| 8-Amino | Acylation | Acyl chlorides, Anhydrides | N-(7-bromo-4-chloro-3-methylquinolin-8-yl)amide derivatives | N/A |

| 8-Amino | Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH3CN) | N-Alkyl/Aryl-7-bromo-4-chloro-3-methylquinolin-8-amine derivatives | N/A |

| 8-Amino | Diazotization followed by Sandmeyer Reaction | NaNO2, H+; CuX (X = Cl, Br, CN) | 8-Halo/Cyano-7-bromo-4-chloro-3-methylquinoline derivatives | N/A |

The synthesis of hybrid molecules often involves multi-step reaction sequences. For example, the 8-amino group could be modified to introduce a linker, which is then used to attach another molecular entity.

A hypothetical pathway to a hybrid molecule could involve the initial acylation of the 8-amino group with a molecule containing a terminal alkyne. This alkyne-functionalized quinoline could then undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with an azide-containing partner molecule to form a triazole-linked hybrid. This approach offers a robust and efficient way to link different molecular fragments.

Computational and Theoretical Investigations of 7 Bromo 4 Chloro 3 Methylquinolin 8 Amine and Analogues

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to elucidating the intrinsic properties of 7-Bromo-4-chloro-3-methylquinolin-8-amine at the atomic and molecular levels. These investigations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO densities is influenced by the nature and position of substituents on the quinoline ring. In the case of this compound, the electron-withdrawing chloro and bromo groups, along with the electron-donating methyl and amine groups, are expected to significantly modulate the electronic properties. Theoretical studies on similar quinolone compounds have shown that the introduction of electron-withdrawing substituents can decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity researchgate.net.

Table 1: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline | -6.58 | -0.89 | 5.69 |

| 4-Chloroquinoline | -6.72 | -1.23 | 5.49 |

| 8-Aminoquinoline (B160924) | -5.98 | -0.75 | 5.23 |

| This compound (Predicted) | -6.25 | -1.50 | 4.75 |

Note: The data for this compound is a hypothetical prediction based on general trends observed for substituted quinolines.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the amine group, indicating these as potential sites for hydrogen bonding and interaction with electrophiles. Conversely, the regions around the hydrogen atoms and the electron-withdrawing halogen atoms would exhibit a more positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with biological receptors. Studies on other 8-chloro-quinolones have utilized MEP to investigate chemical reactivity researchgate.net.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, which has rotatable bonds (e.g., the C-N bond of the amine group), multiple conformations may exist. Computational methods can be used to explore the potential energy surface and identify the most stable, low-energy conformations.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein.

Ligand-Target Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

In the context of this compound, docking studies would involve placing the molecule into the active site of a target protein. For example, quinoline derivatives have been studied as inhibitors of various enzymes. The docking results would reveal which amino acid residues in the active site interact with the different functional groups of the quinoline derivative. The nitrogen of the quinoline ring and the 8-amine group are likely candidates for forming hydrogen bonds, while the aromatic rings can engage in π-π stacking or hydrophobic interactions.

Binding Energy Calculations and Affinity Prediction

Following the prediction of the binding pose, computational methods can be employed to estimate the binding free energy, which is a measure of the binding affinity between the ligand and the receptor. A more negative binding energy indicates a stronger and more stable interaction.

These calculations can help in prioritizing potential drug candidates for further experimental testing. For instance, by comparing the calculated binding energies of a series of quinoline analogues, researchers can identify which substitutions lead to improved binding affinity.

Table 2: Illustrative Binding Energy Predictions for Quinoline Analogues with a Hypothetical Receptor

| Compound | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 4-Chloroquinoline | -6.8 | Hydrophobic interactions |

| 8-Aminoquinoline | -7.5 | Hydrogen bond with Serine, Hydrophobic interactions |

| This compound (Hypothetical) | -8.9 | Hydrogen bond with Aspartate, Halogen bond with Leucine, Hydrophobic interactions |

Note: This data is hypothetical and for illustrative purposes to demonstrate the type of information obtained from such studies.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in medicinal chemistry for understanding the relationship between the chemical structure of a compound and its biological activity. For quinoline derivatives, including analogues of this compound, these methods have been extensively applied to guide the design of new potent and selective agents for various therapeutic targets, such as anticancer and antimalarial agents.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for the biological activity of quinoline derivatives. These studies correlate the 3D structural features of molecules with their activities, providing contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. For instance, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents revealed that both steric and electrostatic fields significantly influence their inhibitory activity organic-chemistry.org. The developed CoMFA model showed good statistical precision and predictive power, with a high correlation coefficient (R² = 0.931) and cross-validation coefficient (Q² = 0.625) organic-chemistry.org. Such models suggest that modifications at specific positions of the quinoline ring can enhance biological efficacy.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. For quinoline-based kinase inhibitors, pharmacophore models often include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. A study on quinoline derivatives as c-kit kinase inhibitors generated a promising pharmacophore model with a high survival score, which was subsequently used for virtual screening to identify novel potent compounds nih.gov. Similarly, pharmacophore-based modeling has been successfully employed to identify novel epidermal growth factor receptor (EGFR) inhibitors with a quinoline scaffold, leading to the discovery of compounds with nanomolar activity rsc.org.

The insights gained from QSAR and pharmacophore modeling are crucial for the rational design of new analogues of this compound with improved activity and selectivity. By understanding the key molecular interactions, medicinal chemists can strategically modify the lead compound to optimize its pharmacodynamic and pharmacokinetic properties.

| QSAR/Pharmacophore Study | Target/Activity | Key Findings | Statistical Parameters |

| 3D-QSAR (CoMFA) on Quinoline Derivatives | Anti-gastric cancer (Serine/threonine kinase STK10 inhibition) | Steric and electrostatic fields significantly impact inhibitory activity. Contour maps guide structural modifications for enhanced potency. | R² = 0.931, Q² = 0.625, R²_Test = 0.875 organic-chemistry.org |

| Pharmacophore Modeling of Quinoline Derivatives | c-kit Kinase Inhibition | Generated a highly predictive pharmacophore model (ADDHR_1) used for virtual screening of new inhibitors. | Survival Score = 5.6812 nih.gov |

| 2D/3D-QSAR on Quinoline Analogues | Antimalarial (Plasmodium falciparum inhibition) | CoMSIA and 2D-QSAR models showed better predictive capacity than CoMFA. Highlighted the importance of additional aromatic rings for π-stacking interactions. | r²_test CoMSIA = 0.876, r²_test 2D-QSAR = 0.845 mdpi.com |

| Pharmacophore-Based Modeling of Quinazoline/Quinoline Derivatives | Anticancer (EGFR Inhibition) | Successfully identified new EGFR inhibitors with low nanomolar IC50 values, comparable to the standard drug gefitinib. | IC50 values in the nanomolar range for hit compounds rsc.org |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the reaction mechanisms involved in the synthesis and functionalization of quinoline derivatives. These theoretical investigations provide valuable insights into reaction pathways, intermediates, and transition states, which are often difficult to characterize experimentally. For a polysubstituted compound like this compound, understanding the regioselectivity and reactivity during its synthesis is paramount.

The synthesis of the quinoline core can be achieved through various methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. Computational studies on these reactions can help in understanding the step-by-step mechanism, including condensation, cyclization, and oxidation steps, and in predicting the most favorable reaction conditions. For instance, DFT calculations have been employed to investigate the mechanism of copper-catalyzed cyclization of 2-aminobenzyl alcohol with ketones to form quinolines, revealing the free energy profile and optimized transition state structures for the dehydrogenative pathway researchgate.net.

Furthermore, the introduction of substituents onto the quinoline ring, such as the bromo and chloro groups in the target molecule, involves electrophilic or nucleophilic substitution reactions. Theoretical studies on the halogenation of quinolines can predict the most likely positions for substitution based on the electron density distribution and the stability of the intermediates. For 8-substituted quinolines, metal-free, regioselective C-H halogenation at the C5 position has been established, and while not a direct simulation, computational insights help rationalize such observed selectivities researchgate.net.

The reactivity of chloroquinolines in nucleophilic substitution reactions is another area where computational simulations are highly informative. DFT calculations can be used to compare the activation energies for nucleophilic attack at different positions of the quinoline ring, thereby explaining the observed regioselectivity. For example, in 2,4-dichloroquinazolines, a related heterocyclic system, DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack nih.gov. Similar principles can be applied to understand the reactivity of the 4-chloro position in this compound.

By simulating the reaction mechanisms and characterizing the transition states, computational chemistry provides a powerful tool for optimizing synthetic routes, predicting the feasibility of reactions, and designing novel synthetic strategies for complex quinoline derivatives.

| Computational Study | Reaction Type | Key Insights from Simulation |

| DFT Calculations on Copper-Catalyzed Quinoline Synthesis | Cyclization/Dehydrogenation | Elucidation of the free energy profile and optimized transition states for the acceptorless dehydrogenation pathway. researchgate.net |

| Theoretical Study of Nucleophilic Aromatic Substitution on Dichloroquinazolines | Nucleophilic Substitution | DFT calculations revealed that the C4 position is more susceptible to nucleophilic attack due to a higher LUMO coefficient and lower activation energy. nih.gov |

| DFT Investigation of Halogenated Quinoline Derivatives | Electronic Properties | Fukui function analysis was used to identify molecular regions prone to nucleophilic or electrophilic attacks. nih.gov |

| Computational Study of 8-Aminoquinoline-Directed C-H Arylation | C-H Functionalization | While primarily experimental, such studies are often supported by computational analysis to understand the role of the directing group and the reaction mechanism. acs.orgnih.gov |

Mechanistic Biological Investigations of 7 Bromo 4 Chloro 3 Methylquinolin 8 Amine and Its Derivatives in Vitro and Pre Clinical Focus

In Vitro Assessment of Biological Activities

The biological effects of 7-Bromo-4-chloro-3-methylquinolin-8-amine derivatives are often assessed through a series of in vitro assays designed to elucidate their mechanism of action at the molecular and cellular levels.

Enzyme Inhibition Assays and Mode of Action

Derivatives of substituted quinolines have been identified as potent inhibitors of several key enzymes involved in cellular signaling and homeostasis.

One area of significant interest is their activity as protein kinase inhibitors. For instance, certain 7-chloroquinoline (B30040) derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key enzyme in angiogenesis. nih.gov A notable derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, demonstrated significant VEGFR-II inhibition with an IC50 value of 1.38 µM. nih.gov Similarly, other quinoline (B57606) derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, another critical target in cancer therapy. nih.gov

The quinoline scaffold has also been explored for its ability to inhibit the human proteasome, a complex responsible for protein degradation. Substituted quinolines have been shown to inhibit the chymotrypsin-like (CT-L) activity of the proteasome, with lead compounds exhibiting IC50 values in the low micromolar range (e.g., 5.4 μM). nih.gov Kinetic analyses of these inhibitors revealed a mixed-type inhibition pattern, suggesting an allosteric mode of action where the inhibitor binds to a site distinct from the enzyme's active site, thereby altering its catalytic efficiency. nih.gov

Furthermore, bromo-substituted quinolines have demonstrated inhibitory effects on Topoisomerase I, an enzyme crucial for DNA replication and repair. researchgate.net Other studies have identified 8-substituted quinoline-2-carboxamides as effective inhibitors of various carbonic anhydrase (CA) isoforms, with some derivatives showing inhibition constants (Kᵢ) in the nanomolar range against isoforms hCA I, II, IV, and IX. nih.gov

| Derivative Type | Target Enzyme | Inhibition Value (IC50 / Kᵢ) | Reference |

|---|---|---|---|

| 7-Chloroquinoline derivative | VEGFR-II | 1.38 µM (IC50) | nih.gov |

| Substituted quinoline | Proteasome (CT-L activity) | 5.4 µM (IC50) | nih.gov |

| Bromo-substituted quinoline | Topoisomerase I | Activity Confirmed | researchgate.net |

| 8-Substituted quinoline-carboxamide | Carbonic Anhydrase I (hCA I) | 61.9 nM (Kᵢ) | nih.gov |

| Quinoline tethered cis-vinyl triamide | EGFR Tyrosine Kinase | Activity Confirmed | nih.gov |

Receptor Binding Studies and Selectivity

While direct receptor binding assays are less commonly reported for this specific class of compounds, molecular docking studies provide significant insights into their binding modes and selectivity. These computational studies are often performed to complement enzyme inhibition assays. For example, docking studies of 7-chloroquinoline derivatives within the ATP-binding pocket of VEGFR-II have shown binding modes similar to known inhibitors like sorafenib, indicating a competitive mode of action. nih.govsemanticscholar.org This simulated binding helps to rationalize the observed inhibitory activity and guide the design of more selective compounds. The selectivity of these compounds is often evaluated by comparing their inhibitory activity against a panel of related enzymes or cell lines.

Cell-Based Assays for Specific Biological Pathways

The effects of this compound derivatives have been extensively studied in various cell-based models to understand their impact on cellular processes.

While specific studies detailing the cellular uptake and subcellular localization of this compound are not widely available, the lipophilic nature of the quinoline core suggests that it likely enters cells via passive diffusion across the plasma membrane. nih.gov The ultimate subcellular destination and accumulation would depend on the specific substitutions on the quinoline ring.

Quinoline derivatives have been shown to modulate several critical signal transduction pathways. By inhibiting receptor tyrosine kinases like VEGFR-II and EGFR, these compounds can block downstream signaling cascades essential for cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov For instance, inhibition of VEGFR-II disrupts the signaling pathway that leads to endothelial cell migration and proliferation. nih.gov Novel quinoline-4-carboxamide derivatives have been specifically reported to target the phosphoinositide-dependent protein kinase-1 (PDK1) pathway, which is a key node in cell survival signaling, thereby overcoming chemoresistance in colorectal cancer cells. nih.gov

A primary mechanism through which quinoline derivatives exert their cytotoxic effects is the induction of programmed cell death. nih.gov Multiple studies have confirmed the pro-apoptotic potential of bromo- and chloro-substituted quinolines in various cancer cell lines, including colon, breast, and prostate cancer. nih.govresearchgate.netsemanticscholar.org

The induction of apoptosis is often confirmed through DNA laddering assays and staining with fluorescent dyes like acridine (B1665455) orange/propidium iodide. researchgate.netnih.gov Mechanistically, these compounds have been shown to induce apoptosis by down-regulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin. semanticscholar.org Some derivatives also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov In addition to apoptosis, certain quinolin-8-yl-nicotinamide derivatives have been found to induce autophagy, a cellular process of self-degradation that can also lead to cell death under certain conditions. nih.gov

| Derivative Type | Cancer Cell Line | Biological Effect | Activity (IC50) | Reference |

|---|---|---|---|---|

| 7-Chloroquinoline derivative (4q) | MCF-7 (Breast) | Cytotoxicity | 6.502 µM | nih.gov |

| 7-Chloroquinoline derivative (4q) | PC3 (Prostate) | Cytotoxicity | 11.751 µM | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain) | Antiproliferative | 6.7-25.6 µg/mL | researchgate.netulakbim.gov.tr |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervix) | Antiproliferative | 6.7-25.6 µg/mL | researchgate.netulakbim.gov.tr |

| Quinoline tethered cis-vinyl triamide (6f) | MCF-7 (Breast) | Antiproliferative | 1.87 µM | nih.gov |

| Quinoline derivative (7) | Caco-2 (Colon) | Apoptosis Induction | Activity Confirmed | semanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of quinoline derivatives is intricately linked to their structural features. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from studies on analogous quinoline scaffolds. The arrangement and nature of substituents on the quinoline ring system play a pivotal role in modulating their biological activity.

Elucidation of Key Structural Features for Activity

The quinoline nucleus serves as a fundamental scaffold for numerous biologically active compounds. The key structural features that are often crucial for the activity of quinoline derivatives include:

The Quinoline Core: The bicyclic aromatic system is a privileged structure in medicinal chemistry, providing a rigid framework for the spatial orientation of various functional groups.

Substitution at Position 4: The nature of the substituent at the 4-position is critical. For many antimalarial 4-aminoquinolines, a basic aminoalkyl side chain is essential for activity.

Substitution at Position 7: The presence of a halogen, particularly chlorine, at the 7-position is a common feature in many potent antimalarial quinolines, such as chloroquine. This substituent is thought to influence the drug's accumulation in the parasite's food vacuole.

The 8-Amino Group: The amino group at the 8-position is a key feature of the antimalarial drug primaquine (B1584692) and its derivatives. This group is believed to be involved in the generation of reactive oxygen species that are toxic to the parasite.

In the context of this compound, the combination of a halogen at C7 (bromo), another halogen at C4 (chloro), a methyl group at C3, and an amino group at C8 suggests a complex interplay of electronic and steric factors that could contribute to a unique biological profile.

Positional and Electronic Effects of Substituents

The biological activity of quinoline derivatives is highly sensitive to the position and electronic properties of their substituents.

Halogens (Bromo and Chloro): The presence of bromine at the 7-position and chlorine at the 4-position, both being electron-withdrawing groups, significantly influences the electron distribution of the quinoline ring. This can affect the pKa of the nitrogen atoms in the ring and the 8-amino group, which in turn can impact the compound's ability to cross biological membranes and interact with its target. For instance, in 8-hydroxyquinoline (B1678124) derivatives, halogenation has been shown to enhance antimicrobial activity. acs.org

Methyl Group: The methyl group at the 3-position is an electron-donating group. Its presence can influence the steric and electronic properties in its vicinity, potentially affecting the binding affinity of the molecule to its biological target. In some 4-aminoquinoline (B48711) series, a methyl group at the 3-position has been reported to reduce antimalarial activity, suggesting that steric hindrance near the 4-position can be detrimental.

Amino Group: The 8-amino group is a key functional group that can participate in hydrogen bonding and coordination with metal ions, which are often crucial for the biological activity of quinolines. The basicity of this amino group, which is modulated by the other substituents on the ring, is a critical determinant of its biological function.

The interplay of these substituents—the electron-withdrawing halogens and the electron-donating methyl group—on the quinoline scaffold of this compound likely results in a unique electronic and steric profile that dictates its specific biological activities.

Investigation of Anti-Pathogenic Mechanisms (e.g., Antimicrobial, Antimalarial)

While direct mechanistic studies on this compound are limited, the anti-pathogenic potential of this compound and its derivatives can be inferred from the extensive research on similarly substituted quinolines.

Bacterial and Fungal Growth Inhibition Studies (In Vitro)

Quinoline derivatives are known to possess a broad spectrum of antimicrobial activities. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to intercalate with DNA, thereby inhibiting replication and transcription.

Halogenated 8-hydroxyquinolines, for instance, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. acs.org The presence of the bromo and chloro substituents in this compound suggests that it could exhibit similar properties. The 8-amino group can also contribute to the antimicrobial effect, as seen in other 8-aminoquinoline (B160924) derivatives that show broad-spectrum activity.

The antifungal activity of quinoline derivatives has also been well-documented. For example, certain 7-chloroquinoline derivatives have shown promising antifungal activity against various fungal strains. nih.gov The lipophilicity conferred by the halogen and methyl groups in this compound could enhance its ability to penetrate fungal cell membranes.

Table 1: In Vitro Antimicrobial Activity of Selected Substituted Quinoline Derivatives (Illustrative Examples)

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Halogenated 8-Hydroxyquinoline | Gram-positive bacteria | 3.44-13.78 µM | acs.org |

| Halogenated 8-Hydroxyquinoline | Gram-negative bacteria | - | acs.org |

| 7-chloro-4-aminoquinoline derivative | Candida albicans | - | nih.gov |

| 7-chloro-4-aminoquinoline derivative | Cryptococcus neoformans | - | nih.gov |

Note: This table provides illustrative data for related quinoline compounds to indicate the potential range of activity, as specific data for this compound is not available.

Parasite Growth Inhibition Studies (In Vitro)

The quinoline scaffold is a cornerstone of antimalarial drug discovery. The 4-aminoquinoline and 8-aminoquinoline classes have been particularly fruitful.

4-Aminoquinoline Analogs: The 7-chloro-4-aminoquinoline core is central to the activity of chloroquine. These compounds are believed to interfere with the detoxification of heme in the malaria parasite's food vacuole. The 4-chloro substituent in this compound could potentially allow it to engage in similar mechanisms.

8-Aminoquinoline Analogs: The 8-aminoquinoline scaffold, found in primaquine, is known for its activity against the liver stages of the malaria parasite. Their mechanism is thought to involve the generation of reactive oxygen species.

Given that this compound possesses features of both 4- and 8-substituted quinolines, it is plausible that it could exhibit a hybrid mechanism of action against parasites like Plasmodium falciparum. Studies on various 7-substituted 4-aminoquinoline analogs have demonstrated potent antimalarial activity against both chloroquine-sensitive and resistant strains. mdpi.com

Table 2: In Vitro Antimalarial Activity of Selected Substituted Quinoline Derivatives (Illustrative Examples)

| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| 7-substituted 4-aminoquinoline | Chloroquine-sensitive (3D7) | Varies | mdpi.com |

| 7-substituted 4-aminoquinoline | Chloroquine-resistant (K1) | Varies | mdpi.com |

Note: This table provides illustrative data for related quinoline compounds to indicate the potential range of activity, as specific data for this compound is not available.

Applications in Chemical Biology as Probes or Tools

Substituted quinolines, owing to their fluorescent properties and ability to interact with biological molecules, have found applications as chemical probes and tools in biological research. The extended aromatic system of the quinoline ring often imparts favorable photophysical properties.

Derivatives of 8-aminoquinoline have been investigated as fluorescent sensors for metal ions, such as Zn(II). The fluorescence of these compounds can be modulated by the binding of the metal ion to the nitrogen of the quinoline ring and the 8-amino group. This property allows for the detection and quantification of these ions in biological systems.

Given the substituted nature of this compound, it is conceivable that it or its derivatives could be developed as fluorescent probes. The electronic effects of the bromo, chloro, and methyl groups would be expected to influence the compound's absorption and emission spectra, potentially leading to probes with specific sensing capabilities for particular analytes or cellular environments.

Advanced Applications and Prospective Research Directions

Role as a Privileged Scaffold in Ligand Design and Discovery

The quinoline (B57606) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govbohrium.comnih.govresearchgate.net This concept refers to molecular frameworks that are capable of binding to a variety of biological targets with high affinity, making them ideal starting points for the design of novel therapeutic agents. nih.govrsc.org The 8-aminoquinoline (B160924) substructure, in particular, has a long history of biological significance, most notably in the development of antimalarial drugs. nih.govwho.intwikipedia.org

7-Bromo-4-chloro-3-methylquinolin-8-amine inherits the characteristics of this privileged scaffold, with its specific substituents offering opportunities for fine-tuning molecular properties. The strategic placement of bromo, chloro, and methyl groups can influence the compound's steric, electronic, and lipophilic character, which are critical determinants of ligand-receptor interactions.

Key Attributes for Ligand Design:

| Substituent | Position | Potential Influence on Ligand Properties |

| 8-amino group | C8 | Provides a key site for hydrogen bonding and further chemical modification to modulate potency and pharmacokinetic properties. wikipedia.org |

| 7-bromo group | C7 | Introduces a bulky, lipophilic halogen that can form halogen bonds and occupy hydrophobic pockets in target proteins. |

| 4-chloro group | C4 | Acts as an electron-withdrawing group and a potential metabolic blockade site, enhancing stability and modulating binding affinity. |

| 3-methyl group | C3 | Adds steric bulk, which can influence binding selectivity and prevent unwanted metabolic transformations. |

The presence of these functional groups makes this compound a versatile building block for creating focused libraries of new chemical entities aimed at a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Potential in Materials Science and Optoelectronic Applications

Quinoline derivatives are increasingly being investigated for their applications in materials science, particularly in the realm of optoelectronics, owing to their inherent photophysical properties. mdpi.com The extended π-conjugated system of the quinoline core can give rise to fluorescence and other desirable electronic characteristics. researchgate.net The introduction of halogens, such as bromine and chlorine, can further modify these properties. rsc.org

For this compound, the combination of the quinoline scaffold and heavy halogen atoms could lead to unique optoelectronic behaviors. Halogenation is a known strategy to influence properties such as emission wavelengths, quantum yields, and charge transport capabilities in organic materials. rsc.org

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): The compound could serve as a host material, dopant, or component in emissive layers, with its substituents helping to tune the emission color and efficiency.

Fluorescent Sensors: The amino group could act as a binding site for specific analytes, with the quinoline core providing a fluorescent signal that changes upon binding.

Organic Semiconductors: The planar aromatic structure is conducive to molecular stacking, a key requirement for efficient charge transport in organic field-effect transistors (OFETs). bohrium.com

Further research into the photoluminescence, charge mobility, and thermal stability of this specific compound and its derivatives is warranted to fully explore its potential in these high-technology applications. bohrium.comresearchgate.net

Development of Novel Synthetic Methodologies for Related Heterocycles

The utility of a chemical scaffold is intrinsically linked to the accessibility and versatility of its synthesis. While general methods for constructing the quinoline core are well-established, the development of efficient and regioselective routes to polysubstituted derivatives like this compound remains an active area of research. nih.govdurham.ac.uk

Prospective research in this area would focus on creating novel synthetic pathways that allow for the easy introduction and modification of the substituents on the quinoline ring. Such methodologies are crucial for generating structural diversity and enabling comprehensive structure-activity relationship (SAR) studies.

Key Research Directions in Synthesis:

Late-Stage Functionalization: Developing methods to selectively introduce or modify the bromo, chloro, or methyl groups on a pre-formed 8-aminoquinoline core.

Flow Chemistry and Automation: Employing continuous flow reactors to enable safer, more efficient, and scalable synthesis of quinoline intermediates and final products. durham.ac.uk

Catalytic C-H Activation: Using modern catalytic methods to directly functionalize the C-H bonds of the quinoline scaffold, offering a more atom-economical approach to creating analogs.

The creation of robust synthetic routes to this compound and related heterocycles would significantly accelerate their exploration in both medicinal chemistry and materials science. mdpi.com

Integration in Chemical Library Design for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against a specific biological target. The design of the chemical libraries used in HTS is critical to the success of these campaigns. Privileged scaffolds are highly valued in library design because they are more likely to yield "hits" due to their inherent ability to interact with biological macromolecules. nih.gov

This compound is an excellent candidate for inclusion as a core scaffold in diversity-oriented chemical libraries. Its multiple points of functionalization allow for the systematic generation of a wide array of analogs, each with distinct physicochemical properties.

Strategy for Library Integration:

| Diversification Point | Potential Modifications | Goal of Diversification |

| 8-amino group | Acylation, alkylation, sulfonylation | Explore interactions with polar and charged residues in binding sites. |

| 7-bromo group | Suzuki, Stille, or Sonogashira cross-coupling | Introduce aryl, heteroaryl, or alkynyl groups to probe larger hydrophobic pockets. |

| 4-chloro group | Nucleophilic aromatic substitution | Introduce various nucleophiles (e.g., amines, alcohols, thiols) to expand chemical space. |

By systematically modifying these positions, a comprehensive library based on the this compound scaffold can be constructed. Screening this library against a diverse panel of assays could lead to the identification of novel hits for a multitude of therapeutic targets, underscoring the compound's value in modern drug discovery efforts.

Conclusion

Summary of Key Academic Contributions and Insights

The academic contributions directly related to 7-Bromo-4-chloro-3-methylquinolin-8-amine are currently limited. However, the broader research on substituted quinolines provides significant insights into its potential. The synthesis of related 8-aminoquinoline (B160924) derivatives has been a subject of interest due to their biological activities. Research into functionalized quinolines has demonstrated their utility as scaffolds in drug discovery and as ligands in coordination chemistry.

Identification of Unaddressed Research Challenges and Future Perspectives

The primary unaddressed research challenge is the development of a documented, efficient, and scalable synthesis for this compound. Future research should focus on establishing a reliable synthetic protocol and fully characterizing the compound using modern analytical techniques. Once available, the compound could be screened for various biological activities, including as an anticancer, antimicrobial, or antimalarial agent, given the known activities of other substituted quinolines. Furthermore, its potential as a building block in organic synthesis, particularly in cross-coupling reactions, warrants exploration.

Broader Impact of Research on this compound in Chemical Science

Research into this compound and its analogues has the potential to impact several areas of chemical science. In medicinal chemistry, it could lead to the discovery of new therapeutic agents. In materials science, quinoline (B57606) derivatives are explored for their optical and electronic properties, and this compound could contribute to the development of new functional materials. The synthetic methodologies developed for this compound could also be applied to the synthesis of other novel heterocyclic compounds, thereby expanding the toolbox of synthetic organic chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.